molecular formula C8H11N5S B3127476 N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-32-6

N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B3127476
CAS No.: 338417-32-6
M. Wt: 209.27 g/mol
InChI Key: JSQZEGSLOIZXJI-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine is a heterocyclic compound that contains a thienyl group attached to a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the following steps:

    Formation of the thienylmethyl intermediate: This step involves the reaction of a thienylmethyl halide with a suitable nucleophile to form the thienylmethyl intermediate.

    Cyclization to form the tetraazole ring: The thienylmethyl intermediate is then reacted with an azide source under cyclization conditions to form the tetraazole ring.

    N,N-dimethylation: The final step involves the N,N-dimethylation of the tetraazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl group, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles such as amines under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Reduced derivatives of the tetraazole ring.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-(2-furylmethyl)-1H-1,2,3,4-tetraazol-5-amine
  • N,N-dimethyl-1-(2-pyridylmethyl)-1H-1,2,3,4-tetraazol-5-amine
  • N,N-dimethyl-1-(2-phenylmethyl)-1H-1,2,3,4-tetraazol-5-amine

Uniqueness

N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-1-(thiophen-2-ylmethyl)tetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-12(2)8-9-10-11-13(8)6-7-4-3-5-14-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQZEGSLOIZXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 2
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 4
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 5
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 6
N,N-dimethyl-1-(2-thienylmethyl)-1H-1,2,3,4-tetraazol-5-amine

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